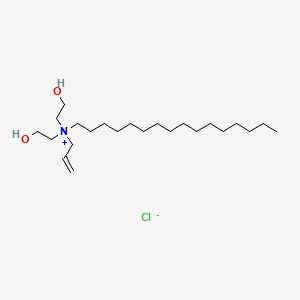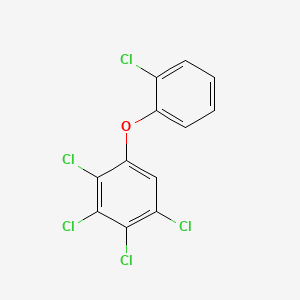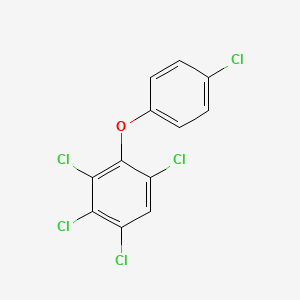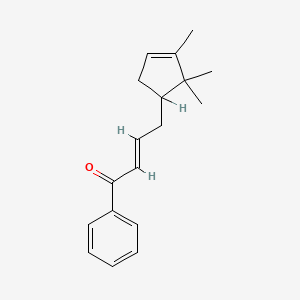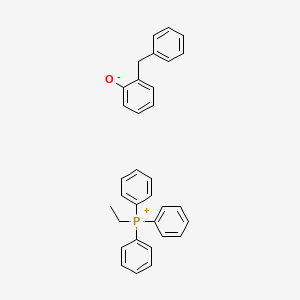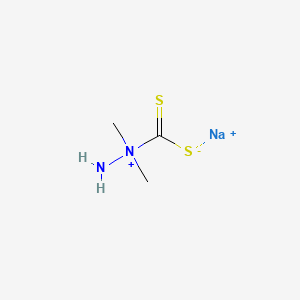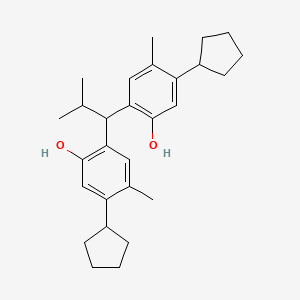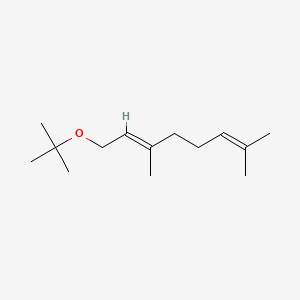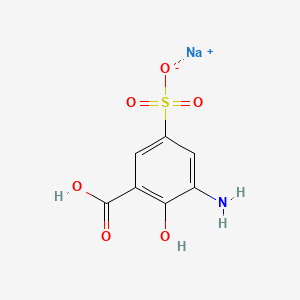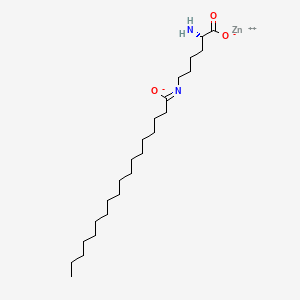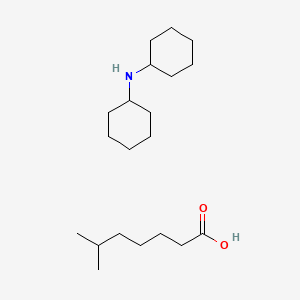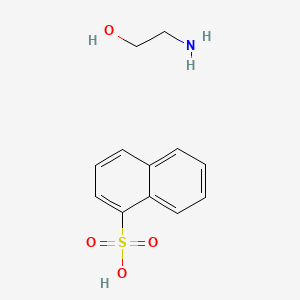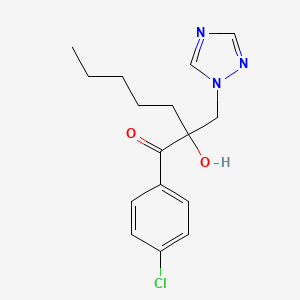
1-Heptanone, 1-(4-dichlorophenyl)-2-hydroxy-2-(1H-1,2,4-triazol-1-ylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Heptanone, 1-(4-dichlorophenyl)-2-hydroxy-2-(1H-1,2,4-triazol-1-ylmethyl)- is a complex organic compound that belongs to the class of ketones It is characterized by the presence of a heptanone backbone, a dichlorophenyl group, a hydroxy group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Heptanone, 1-(4-dichlorophenyl)-2-hydroxy-2-(1H-1,2,4-triazol-1-ylmethyl)- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Heptanone Backbone: The initial step involves the synthesis of the heptanone backbone through the oxidation of heptanol using an oxidizing agent such as potassium permanganate or chromium trioxide.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a Friedel-Crafts acylation reaction, where the heptanone reacts with 4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Addition of the Hydroxy Group: The hydroxy group is added through a nucleophilic substitution reaction, where the intermediate product reacts with a hydroxylating agent such as sodium hydroxide.
Incorporation of the Triazole Ring: The final step involves the formation of the triazole ring through a cyclization reaction, where the intermediate product reacts with 1H-1,2,4-triazole in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Heptanone, 1-(4-dichlorophenyl)-2-hydroxy-2-(1H-1,2,4-triazol-1-ylmethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Cyclization: The triazole ring can participate in cyclization reactions to form more complex heterocyclic compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar solvents, elevated temperatures.
Cyclization: 1H-1,2,4-triazole, suitable catalysts, reflux conditions.
Major Products:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Cyclization: Formation of complex heterocyclic compounds.
Scientific Research Applications
1-Heptanone, 1-(4-dichlorophenyl)-2-hydroxy-2-(1H-1,2,4-triazol-1-ylmethyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Heptanone, 1-(4-dichlorophenyl)-2-hydroxy-2-(1H-1,2,4-triazol-1-ylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
1-Heptanone, 1-(4-dichlorophenyl)-2-hydroxy-2-(1H-1,2,4-triazol-1-ylmethyl)- can be compared with other similar compounds, such as:
1-Heptanone, 1-(4-chlorophenyl)-2-hydroxy-2-(1H-1,2,4-triazol-1-ylmethyl)-: Similar structure but with a single chlorine atom, leading to different chemical and biological properties.
1-Heptanone, 1-(4-bromophenyl)-2-hydroxy-2-(1H-1,2,4-triazol-1-ylmethyl)-:
1-Heptanone, 1-(4-fluorophenyl)-2-hydroxy-2-(1H-1,2,4-triazol-1-ylmethyl)-: Fluorine substitution, leading to unique chemical behavior and biological activities.
Properties
CAS No. |
107659-04-1 |
|---|---|
Molecular Formula |
C16H20ClN3O2 |
Molecular Weight |
321.80 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-hydroxy-2-(1,2,4-triazol-1-ylmethyl)heptan-1-one |
InChI |
InChI=1S/C16H20ClN3O2/c1-2-3-4-9-16(22,10-20-12-18-11-19-20)15(21)13-5-7-14(17)8-6-13/h5-8,11-12,22H,2-4,9-10H2,1H3 |
InChI Key |
WAUPCDWFAMWPFD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CN1C=NC=N1)(C(=O)C2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


